molecular formula C18H34O6Si2 B1313312 1,4-Bis(triethoxysilyl)benzene CAS No. 2615-18-1

1,4-Bis(triethoxysilyl)benzene

Cat. No. B1313312
CAS RN: 2615-18-1
M. Wt: 402.6 g/mol
InChI Key: YYJNCOSWWOMZHX-UHFFFAOYSA-N
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Description

1,4-Bis(triethoxysilyl)benzene (BTEB) is a silicon-based nucleophile that is reactive in Pd-catalyzed cross-coupling reactions . It is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) .


Synthesis Analysis

BTEB is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) . The synthetic route involves the acid-catalyzed exo-templating of a bis-silylated organosilica precursor followed by alkali-catalyzed pseudomorphic transformation endo-templating to generate materials with ordered arrangements on the macro-, meso-, and molecular levels .


Molecular Structure Analysis

The molecular structure of BTEB combines an ordered macro- and mesoporous structure with a crystal-like orientation of the precursor molecules in the pore walls .


Chemical Reactions Analysis

BTEB is shown to be reactive in Pd-catalyzed cross-coupling reactions . It is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) .


Physical And Chemical Properties Analysis

BTEB is a clear colorless liquid . It has a refractive index of 1.456 , a boiling point of 130-133 °C/0.5 mmHg

Scientific Research Applications

Hydrolysis Behavior in Polysilsesquioxane Synthesis

1,4-Bis(triethoxysilyl)benzene (BTB) plays a crucial role in the synthesis of bridged polysilsesquioxanes. A study by Saito et al. (2011) investigated its hydrolysis behavior using high-resolution 29Si nuclear magnetic resonance (NMR) spectroscopy. They found that hydrolysis of BTB under acidic conditions differs from that of organotrialkoxysilanes, revealing a preferential hydrolysis pattern in BTB which influences further hydrolysis processes (Saito et al., 2011).

Synthesis and Disproportionation Studies

Another research by Khrustaleva et al. (1987) focused on the synthesis and disproportionation of 1,4-bis(triethylsiloxybutoxytitanoxydimethylsilyl)benzenes, derived from 1,4-Bis(triethoxysilyl)benzene. They observed that the number of triethylsiloxy groups influences the thermal stability of oligomers (Khrustaleva et al., 1987).

Porous Silica Monoliths Development

Lehr et al. (2013) used 1,4-Bis(triethoxysilyl)benzene for the preparation of macro-/mesoporous silica monoliths. They utilized poly(ethylene glycol) to create a bicontinuous macroporosity and mesoporosity. These materials were characterized for their porosity and incorporation of silylarenes (Lehr et al., 2013).

Application in Hybrid Mesoporous Silisesquioxane

In the field of mesoporous materials, Kapoor et al. (2004) synthesized a highly ordered mesoporous benzene-silica composite using 1,4-bis(triethoxysilyl)benzene. This composite exhibited molecular-scale periodicity in its pore wall, demonstrating the versatility of 1,4-bis(triethoxysilyl)benzene in creating complex mesostructures (Kapoor et al., 2004).

VOC Adsorption by Polysilsesquioxanes

Dąbrowski et al. (2007) developed ethylene and phenylene bridged polysilsesquioxane xerogels using 1,4-bis(triethoxysilyl)benzene. These xerogels, functionalized with amine and thiol groups, showed significant adsorption capacity for volatile organic compounds (VOCs), highlighting the potential of 1,4-bis(triethoxysilyl)benzene in environmental applications (Dąbrowski et al., 2007).

Development of Proton-Conducting Membranes

Aparicio et al. (2005) synthesized hybrid membranes using 1,4-bis(triethoxysilyl)benzene, demonstrating its utility in creating proton-conducting materials. These membranes exhibited high water adsorption capacity and stable proton conductivity, essential for fuel cell applications (Aparicio et al., 2005).

Polysilsesquioxane Synthesis via Thermal Polycondensation

Cerveau et al. (2002) explored the polycondensation reaction of 1,4-bis(trihydroxysilyl)benzene and compared it with 1,4-bis(trimethoxysilyl)benzene for polysilsesquioxane synthesis. Their findings provide insights into the synthesis of highly polycondensed non-porous solids with nano and micro-scale organization (Cerveau et al., 2002).

Electroluminescent Device Applications

Zhang et al. (2004) synthesized novel hole-transporting molecules using 1,4-bis(carbazolyl)benzene, a derivative of 1,4-Bis(triethoxysilyl)benzene. These compounds showed promise for use in organic electroluminescent (EL) devices due to their high thermal stability and reversible redox processes (Zhang et al., 2004).

Inifer Mechanism in Cationic Polymerizations

Dittmer et al. (1992) studied 1,4-Bis(1-methoxy-1-methylethyl)benzene, a variant of 1,4-Bis(triethoxysilyl)benzene, as an inifer (initiator/transfer agent) for cationic polymerizations. This research provided insights into the ion formation mechanism in cationic polymerization processes (Dittmer et al., 1992).

Porous Organic Polymers for Iodine Capture

Xiong et al. (2019) developed carbazole-based porous organic polymers using 1,4-bis(chloromethyl)-benzene, showing an efficient method for iodine vapor adsorption. This study indicates the potential of 1,4-Bis(triethoxysilyl)benzene derivatives in environmental remediation applications (Xiong et al., 2019).

properties

IUPAC Name

triethoxy-(4-triethoxysilylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-13-15-18(16-14-17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJNCOSWWOMZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

158530-97-3
Record name 1,4-Bis(triethoxysilyl)benzene homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158530-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10467564
Record name 1,4-Bis(triethoxysilyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(triethoxysilyl)benzene

CAS RN

2615-18-1
Record name 1,4-Bis(triethoxysilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(triethoxysilyl)benzene
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Synthesis routes and methods

Procedure details

A mixture of magnesium turnings (15 g) and TEOS (450 mL, 2 mol) in THF (300 mL) were placed under nitrogen in a 1 L three-neck round bottom flask equipped with magnetic stir bar, condenser, and addition funnel. A small crystal of iodine was added and the mixture was brought to reflux. A solution of 1,4-dibromobenzene (48 g, 204 mmol) in THF (100 mL) was added dropwise over 2 h. Within 30 min of initiating the addition, the reaction became mildly exothermic. The reaction mixture was kept at reflux for 1 h after the completion of the addition of dibromide. The gray-green mixture was allowed to cool to room temperature before the THF was removed in vacuo. Hexane (200 mL) was added to precipitate any remaining magnesium salts in solution and the mixture was quickly filtered under nitrogen to produce a clear, light brown solution. Hexane was removed in vacuo. The product was purified by fractional distillation. The product was recovered as a clear liquid at 130–5° C. (0.2 mmHg) in 43–47% yield. 1H NMR (500 MHz, CDCl3) δ 7.67 (s, 4H, ArH), 3.86 (q, J=7.00 Hz, 12H, OCH2CH3), 1.23 (t, J=7.00 Hz, 18H, ArH); 13C NMR (125 MHz, CDCl3) δ 133.25,57.98, 17.43; 29Si NMR (99 MHz, CDCl3) δ−58.25; MS m/e calc'd for CI (M) C18H34Si2O6: 402.1894, found 402.1886.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
48 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
dibromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
H Saito, Y Nishio, M Kobayashi, Y Sugahara - Journal of sol-gel science …, 2011 - Springer
The hydrolysis behavior of 1,4-bis(triethoxysilyl)benzene (BTB), a precursor of bridged polysilsesquioxane, was investigated with high-resolution 29 Si nuclear magnetic resonance ( 29 …
Number of citations: 16 link.springer.com
M Aparicio, J Mosa, F Sánchez, A Durán - Journal of power sources, 2005 - Elsevier
Hybrid membranes using 1,4-bis(triethoxysilyl)benzene and (3-glycidoxypropyl)trimethoxysilane have been synthesised by polymerization of epoxy groups and inorganic condensation …
Number of citations: 19 www.sciencedirect.com
AS Monteiro, M de Oliveira Jr… - The Journal of …, 2021 - ACS Publications
Bacterial cellulose (BC) combined with organo-bridged porous silica nanoparticles offers potential opportunities to develop smart hybrid materials such as advanced drug delivery …
Number of citations: 5 pubs.acs.org
HG Woo, JF Walzer, TD Tilley - Macromolecules, 1991 - ACS Publications
Introduction Recent research has addressed the synthesis of polysi-lanes1 and other silicon-containing polymers2 having unusual optical and electronic properties. While interest in …
Number of citations: 83 pubs.acs.org
V Goletto, AC Bled, G Trimmel, MWC Man… - MRS Online …, 2002 - cambridge.org
Organosilica powders with uniformly distributed bridging benzene groups have been synthesized from the condensation of bis- or tris-(triethoxysilyl)benzene in the presence of …
Number of citations: 7 www.cambridge.org
MP Kapoor, S Inagaki, S Ikeda, K Kakiuchi… - Journal of the …, 2005 - ACS Publications
The bridged allylorganosilanes 1,4-bis(diallylethoxysilyl)benzene and 1,4-bis(triallylsilyl)benzene are presented as new precursors for the surfactant-assisted synthesis of ordered …
Number of citations: 93 pubs.acs.org
CF Nie, R Zhao, JS Suo - Journal of Porous Materials, 2004 - Springer
Novel organic-inorganic hybrid mesoporous molecular sieve of MCM-41 type containing both bridge-bonded phenyl groups in the walls and terminally bonded phenyl groups …
Number of citations: 5 link.springer.com
HY Wu, FK Shieh, HM Kao, YW Chen… - … A European Journal, 2013 - Wiley Online Library
Highly ordered benzene‐bridged periodic mesoporous organosilicas (PMOs) that were functionalized with exceptionally high loadings of carboxylic acid groups (COOH), up to 80 mol …
MP Kapoor, Q Yang, S Inagaki - Chemistry of materials, 2004 - ACS Publications
Synthesis of a highly ordered, two-dimensional hexagonal (P6mm) mesoporous benzene−silica composite having molecular-scale periodicity in the pore wall from the self-assembly of …
Number of citations: 158 pubs.acs.org
S Fujita, S Inagaki, T Gunji… - 54th SPSJ Symposium …, 2005 - tus.elsevierpure.com
The self-standing films of phenylene-silica hybrid mesoporous materials were prepared by acid-catalyzed hydrolytic polycondensation of 1, 4-bis (triethoxysilyl) benzene (BTEB) in the …
Number of citations: 0 tus.elsevierpure.com

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